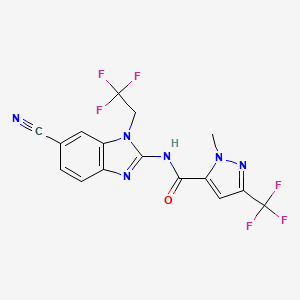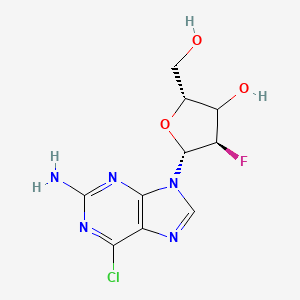
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base with a chlorine atom at the sixth position and an amino group at the second position The sugar moiety is a modified oxolane ring with a fluorine atom at the fourth position and a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized by reacting 2,6-dichloropurine with ammonia to introduce the amino group at the second position.
Fluorination: The fluorine atom is introduced at the fourth position of the oxolane ring through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside analog. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, industrial methods may employ alternative fluorinating agents and catalysts to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine base, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-formyloxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(2-amino-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of (2R,4R,5R)-5-(2-amino-6-thiopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its interactions with enzymes involved in nucleic acid metabolism. It serves as a tool to investigate the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the treatment of viral infections and certain types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties allow for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and preventing the synthesis of new nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the fourth position.
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(methyl)oxolan-3-ol: Has a methyl group instead of a hydroxymethyl group at the second position.
(2R,4R,5R)-5-(2-amino-6-bromopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a bromine atom instead of a chlorine atom at the sixth position.
Uniqueness
The presence of both the fluorine atom at the fourth position and the chlorine atom at the sixth position of the purine base makes (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol unique. These substitutions enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C10H11ClFN5O3 |
|---|---|
Poids moléculaire |
303.68 g/mol |
Nom IUPAC |
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6?,9-/m1/s1 |
Clé InChI |
YGCKIKLWIYKESC-DANPQCGCSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)

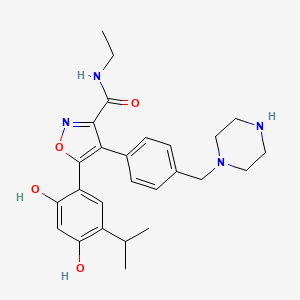
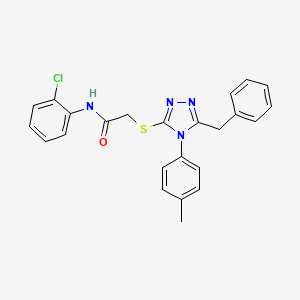


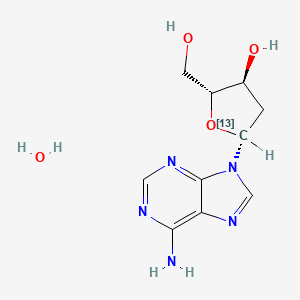
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)

